molecular formula C2H6N2S B1643330 Methylamine Thiocyanate CAS No. 61540-63-4

Methylamine Thiocyanate

Cat. No.: B1643330
CAS No.: 61540-63-4
M. Wt: 90.15 g/mol
InChI Key: ZVCMGZSMACGTPA-UHFFFAOYSA-N
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Description

Methylamine Thiocyanate, also known as Methylammonium Thiocyanate, is an organic compound with the molecular formula CH₅N₂S. It is a white to almost white crystalline powder that is soluble in water. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylamine Thiocyanate can be synthesized through the reaction of methylamine with thiocyanic acid. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced by reacting methylamine with thiocyanate salts under controlled conditions. The reaction is carried out in a solvent such as water or ethanol, and the product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Methylamine Thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed:

Scientific Research Applications

Methylamine Thiocyanate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methylamine Thiocyanate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, it can form complexes with metal ions, influencing their reactivity and stability .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and solubility properties. It is more reactive than its ethyl and dimethyl counterparts, making it a valuable reagent in various chemical reactions. Its solubility in water also makes it suitable for aqueous reactions, unlike some of its analogs .

Properties

IUPAC Name

methanamine;thiocyanic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHNS.CH5N/c2-1-3;1-2/h3H;2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCMGZSMACGTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.C(#N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61540-63-4
Record name Methylamine Thiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylamine Thiocyanate
Reactant of Route 2
Methylamine Thiocyanate
Reactant of Route 3
Methylamine Thiocyanate
Reactant of Route 4
Methylamine Thiocyanate
Reactant of Route 5
Methylamine Thiocyanate
Reactant of Route 6
Methylamine Thiocyanate

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